2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-8-10-16(11-9-14)18-12-13-19(24)23(22-18)15(2)20(25)21-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYTZTYUEIQUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form 4-methylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield 3-(4-methylphenyl)-6-oxopyridazine. The final step involves the acylation of this intermediate with N-phenylpropanamide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Pyridazinone derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated derivatives with bromine or chlorine atoms on the aromatic rings.
Scientific Research Applications
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 5b) enhance reactivity but may reduce metabolic stability .
- Bulky substituents (e.g., azepane sulfonyl in ) improve target binding but hinder solubility .
- Thioether linkages (e.g., 8a, 921805-99-4) increase lipophilicity, aiding membrane penetration .
Pharmacological and Physicochemical Properties
Functional Insights :
- Antipyrine hybrids (e.g., 6k) are likely optimized for anti-inflammatory activity via COX inhibition .
- Fluorine substituents (e.g., 1246062-95-2) enhance metabolic stability and CNS targeting .
Data Tables
Table 1. Spectroscopic Data Comparison
Biological Activity
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure and Properties
The compound features a pyridazine ring fused with a propanamide side chain, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 296.38 g/mol. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis. The exact mechanisms remain under investigation, but potential targets include:
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Binding to cellular receptors that mediate various physiological responses.
Anticancer Properties
Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
Table 1: Anticancer Activity of Related Pyridazine Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12 | Apoptosis induction |
| Compound B | HeLa | 8 | Cell cycle arrest |
| Compound C | KB-Vin | 5 | Mitotic spindle defects |
Anti-inflammatory Effects
In vivo studies have demonstrated that certain pyridazine derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Case Study: Anti-inflammatory Activity
A study involving a related compound showed a reduction in paw edema in rats when administered at doses of 10 mg/kg, indicating significant anti-inflammatory effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Ring : Utilizing appropriate precursors to construct the core structure.
- Amidation Reaction : Coupling the pyridazine derivative with phenylpropanamide under suitable conditions to yield the final product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide with high purity?
- Methodology : Multi-step synthesis involves coupling pyridazinone intermediates with substituted propanamide groups. Key steps include:
- Intermediate preparation : Reacting 4-methylphenyl-substituted pyridazinone with halogenated propanamide derivatives under reflux in ethanol or acetic acid .
- Catalysts : Use of acid catalysts (e.g., HCl or H₂SO₄) to facilitate amide bond formation .
- Purification : Column chromatography (e.g., DCM-MeOH gradients) and recrystallization to achieve >95% purity .
- Optimization : Adjust reaction time (12–24 hrs) and temperature (70–90°C) to maximize yield (42–62% reported for analogs) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Structural confirmation :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and carbonyl signals (δ 165–170 ppm) .
- IR spectroscopy : Detect C=O stretches (~1660–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at 430.1868 for analog 6k) .
- Melting point analysis : Consistent melting range (e.g., 233–235°C) indicates purity .
Q. What initial biological screening approaches are recommended to assess its pharmacological potential?
- In vitro assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Test against COX-2, PDE4, or kinases using fluorometric/colorimetric kits .
- Antimicrobial activity : Agar diffusion assays with Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling predict the binding mechanisms of this compound with biological targets?
- Approach :
- Molecular docking : Use AutoDock Vina to simulate interactions with proteins (e.g., COX-2 PDB: 5KIR). Focus on π-π stacking with aromatic residues and hydrogen bonding with the pyridazinone core .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
- QSAR models : Correlate substituent effects (e.g., 4-methylphenyl vs. chlorophenyl) with activity data from analogs .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Root cause analysis :
- Purity verification : Re-analyze compounds via HPLC to rule out impurities (>99% purity required) .
- Assay standardization : Compare protocols (e.g., ATP levels in cytotoxicity assays vs. apoptosis markers) .
- Meta-analysis : Pool data from analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent-driven trends .
Q. How does the 4-methylphenyl substituent influence structure-activity relationships (SAR) compared to halogenated analogs?
- SAR insights :
- Electron-donating groups : 4-methylphenyl enhances metabolic stability (t₁/₂ > 2 hrs in liver microsomes) vs. chloro/fluoro groups, which increase target affinity (IC50 ↓20–40%) .
- Hydrophobicity : LogP values (e.g., 3.2 for methylphenyl vs. 3.8 for chlorophenyl) correlate with membrane permeability .
- Crystallography : X-ray data show methylphenyl induces a 15° dihedral angle shift in the pyridazinone core, altering binding pocket compatibility .
Q. What methodologies assess the compound’s metabolic stability and degradation pathways?
- Experimental design :
- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitor depletion via LC-MS/MS over 60 mins .
- Metabolite ID : High-resolution MS/MS to detect hydroxylation (m/z +16) or demethylation (m/z -14) products .
- CYP inhibition screening : Use fluorescent probes (e.g., CYP3A4) to assess enzyme inhibition potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
